molecular formula C28H29N5O5S B11963017 2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide

2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11963017
M. Wt: 547.6 g/mol
InChI Key: VQEKOEOVCDJTGI-MUFRIFMGSA-N
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Description

2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, methoxyphenyl, methylphenyl, and trimethoxyphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol with N’-(2,3,4-trimethoxybenzylidene)acetohydrazide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the solvent used can be ethanol or methanol. The reaction mixture is then refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as maintaining purity and yield, would apply.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy and methyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives with new functional groups.

Scientific Research Applications

2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in developing new pharmaceuticals, particularly as an anti-inflammatory or anticancer agent.

    Industry: Limited applications, but could be used in the development of specialized materials or coatings.

Mechanism of Action

The mechanism of action of 2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The triazole ring and methoxy groups may play a role in binding to these targets, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide
  • 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds .

Properties

Molecular Formula

C28H29N5O5S

Molecular Weight

547.6 g/mol

IUPAC Name

2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C28H29N5O5S/c1-18-6-8-19(9-7-18)27-31-32-28(33(27)21-11-13-22(35-2)14-12-21)39-17-24(34)30-29-16-20-10-15-23(36-3)26(38-5)25(20)37-4/h6-16H,17H2,1-5H3,(H,30,34)/b29-16+

InChI Key

VQEKOEOVCDJTGI-MUFRIFMGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)N/N=C/C4=C(C(=C(C=C4)OC)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NN=CC4=C(C(=C(C=C4)OC)OC)OC

Origin of Product

United States

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